6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative.
Amination: Introduction of the amino group at the 4-position of the pyrimidine ring.
Ether Formation: The 2-aminoethoxy group is introduced via an etherification reaction.
Alkylation: The final step involves the alkylation of the amino group with 3-ethoxypropyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target organism or system.
Comparison with Similar Compounds
Similar Compounds
6-(2-aminoethoxy)pyrimidin-4-amine: Lacks the 3-ethoxypropyl group.
N-(3-ethoxypropyl)pyrimidin-4-amine: Lacks the 2-aminoethoxy group.
6-(2-hydroxyethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine: Contains a hydroxy group instead of an amino group.
Uniqueness
6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine is unique due to the presence of both the 2-aminoethoxy and 3-ethoxypropyl groups, which confer distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-2-16-6-3-5-13-10-8-11(15-9-14-10)17-7-4-12/h8-9H,2-7,12H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXUZQLOBYZLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=CC(=NC=N1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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